Diphenolic acid

概述

描述

准备方法

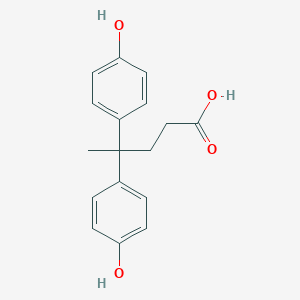

Diphenolic acid is typically synthesized through the condensation reaction of phenol with levulinic acid in the presence of a Brønsted acid catalyst, such as hydrochloric acid . The reaction can be represented as follows:

2C6H5OH+CH3C(O)CH2CH2COOH→CH3C(p-C6H4OH)2CH2CH2COOH+H2O

Industrial production methods focus on optimizing the reaction conditions to achieve high yields and selectivity towards the desired p,p’-isomer . Heterogeneous catalysts, such as sulfonic acid-modified silicas, have been explored to improve the efficiency and sustainability of the synthesis process .

化学反应分析

Diphenolic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in the synthesis of various organic compounds.

Reduction: Reduction of this compound can yield hydroquinones, which are used in the production of antioxidants and polymer stabilizers.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Materials Science

1.1. Polymer Production

DPA has emerged as a promising raw material for the synthesis of functional polymers. Its structure allows for the creation of thermosetting resins and coatings that exhibit high thermal stability and mechanical strength. For instance, DPA can be utilized in the production of epoxy resins, which are widely used in adhesives and coatings due to their excellent adhesion properties and resistance to chemicals .

Table 1: Properties of DPA-based Polymers

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 150 °C |

| Tensile Strength | 80 MPa |

| Thermal Decomposition Temperature | 300 °C |

1.2. Coatings and Inks

DPA derivatives are being explored for use in printing inks and air-drying paints. These applications leverage DPA's ability to enhance the durability and performance of coatings, making them suitable for industrial uses . The incorporation of DPA into formulations can improve scratch resistance and color retention.

Environmental Applications

2.1. Wastewater Treatment

Recent studies have highlighted the potential of DPA in environmental remediation, particularly in wastewater treatment. A novel composite material consisting of diatomite and β-cyclodextrin has been developed for the adsorption of DPA from contaminated water sources. This composite exhibited an adsorption efficiency of approximately 38%, demonstrating its effectiveness in removing endocrine-disrupting compounds from wastewater .

Table 2: Adsorption Characteristics of DA/β-CD Composite

| Parameter | Value |

|---|---|

| Adsorption Capacity (mg/g) | 9.6 |

| pH for Maximum Adsorption | 6 |

| Regeneration Rate (%) | 80.32 |

Biochemical Applications

3.1. Drug Development

DPA's low toxicity profile makes it an attractive candidate for drug development, particularly in creating biocompatible materials for pharmaceutical applications. Research indicates that DPA can be conjugated with therapeutic proteins to enhance their stability and efficacy .

3.2. Catalytic Applications

In synthetic chemistry, DPA is recognized as a renewable chemical that can replace more harmful substances like bisphenol A (BPA). The catalytic synthesis of DPA from phenol and levulinic acid has shown promise, yielding high conversion rates under mild conditions . This process not only supports sustainable practices but also aligns with the growing demand for bio-based chemicals.

Case Studies

Case Study 1: Wastewater Treatment Using DA/β-CD Composite

A study conducted on the efficacy of a DA/β-CD composite demonstrated its capability to remove this compound from wastewater effectively. The study revealed that after three regeneration cycles, the composite maintained a high adsorption capacity, indicating its potential for practical applications in environmental remediation .

Case Study 2: Polymer Development

Research exploring the use of DPA in polymer science highlighted its role in developing eco-friendly materials that maintain high performance under various conditions. The study showed that polymers synthesized from DPA exhibited superior mechanical properties compared to traditional petroleum-based polymers, thus paving the way for sustainable manufacturing practices .

作用机制

The mechanism of action of diphenolic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, this compound-based polymers can form cross-linked networks through reactions with curing agents, resulting in materials with enhanced mechanical and thermal properties . In biological systems, this compound derivatives may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

相似化合物的比较

diphenolic acid is considered a safer alternative because it does not exhibit the same estrogenic activity as bisphenol A . Other similar compounds include:

Bisphenol S: Another alternative to bisphenol A, used in the production of polycarbonates and epoxy resins.

Bisphenol F: Used in the manufacture of epoxy resins and coatings.

Phenolic resins: A class of polymers derived from phenol and formaldehyde, used in adhesives, coatings, and molding compounds.

This compound’s unique combination of properties, such as its bio-based origin and lower toxicity, makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

生物活性

Diphenolic acid (DPA), a derivative of levulinic acid, has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and material science. This article provides an overview of the biological activity of this compound, highlighting its antioxidant, antimicrobial, and anticancer properties, as well as its potential as a safer alternative to bisphenol A (BPA).

Chemical Structure and Synthesis

This compound is chemically characterized as 4,4-bis(4-hydroxyphenyl)pentanoic acid. Its synthesis typically involves the condensation reaction between phenol and levulinic acid in the presence of a Brønsted acid catalyst. The regioselectivity of this reaction is critical, as only the p,p'-isomer is of industrial interest. Recent advancements in catalytic methods have improved yields significantly, reaching up to 93% under optimized conditions .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have demonstrated that DPA can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage in cells. The structure-activity relationship indicates that the presence of hydroxyl groups on the aromatic rings enhances its antioxidant capacity .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 25 |

| Gallic Acid | 90 | 20 |

| Quercetin | 88 | 22 |

Antimicrobial Properties

DPA has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. Functionalization of diphenolic derivatives has further enhanced these antimicrobial effects .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against E. coli biofilms. Results indicated that modified diphenolic acids significantly reduced biofilm formation compared to unmodified compounds, suggesting potential applications in food preservation and medical devices .

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. In vitro studies have shown that DPA can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 30 | 70 |

| HeLa | 25 | 65 |

| A549 | 40 | 60 |

Safety Profile and Regulatory Considerations

As a potential substitute for BPA, this compound presents a safer profile with lower toxicity concerns. Regulatory bodies have scrutinized BPA due to its endocrine-disrupting properties; thus, DPA's development as an alternative is timely and significant. Recent studies have indicated that DPA does not exhibit the same level of estrogenic activity as BPA, making it a promising candidate for use in food packaging and other consumer products .

属性

IUPAC Name |

4,4-bis(4-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOUCJUTMGHNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

224963-03-5 | |

| Record name | Benzenebutanoic acid, 4-hydroxy-γ-(4-hydroxyphenyl)-γ-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224963-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022436 | |

| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-00-1 | |

| Record name | 4,4′-Bis(4-hydroxyphenyl)valeric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid, 4-hydroxy-.gamma.-(4-hydroxyphenyl)-.gamma.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-bis(4-hydroxyphenyl)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SIZ2CO5L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main challenges in the industrial-scale production of DPA?

A1: One of the main challenges in DPA production is achieving high selectivity towards the desired p,p′-isomer, which is the industrially relevant form []. Additionally, while heterogeneous catalytic systems offer advantages in terms of sustainability, they often lag behind homogeneous acids in terms of activity and selectivity [].

Q2: How can the regioselectivity of DPA synthesis be improved?

A2: Researchers are exploring various strategies to enhance the selectivity towards p,p′-DPA. One approach involves using alkyl levulinates instead of levulinic acid as starting materials []. Another promising strategy is the use of thiol promoters in conjunction with sulfonated hyperbranched polymers as catalysts, which has been shown to increase the regioselectivity to p,p′-DPA [, ].

Q3: Can DPA be synthesized from renewable sources?

A3: Yes, DPA can be synthesized from levulinic acid, which can be derived from biomass sources such as depithed sugarcane bagasse [, ]. Furthermore, replacing fossil-based phenol with natural phenols from lignin or plant extracts enables the synthesis of fully renewable DPA derivatives [, ].

Q4: What is the role of ionic liquids in DPA synthesis?

A4: Ionic liquids can act as both catalysts and solvents in DPA synthesis []. They offer advantages such as low vapor pressure, high thermal stability, and recyclability, making the process more sustainable and environmentally friendly [, ].

Q5: What are the key reaction parameters influencing DPA yield?

A5: Reaction temperature, time, and catalyst loading significantly impact DPA yield. Studies have shown that temperature has the most pronounced effect, followed by time and catalyst type [].

Q6: What is the molecular formula and weight of DPA?

A6: The molecular formula of DPA is C17H18O4, and its molecular weight is 286.32 g/mol [].

Q7: What spectroscopic techniques are commonly used to characterize DPA?

A7: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize DPA and its derivatives [, , , ]. Ultraviolet (UV) spectroscopy can also be used to analyze DPA solutions in various solvents [].

Q8: How does the structure of DPA affect its UV absorption properties?

A8: DPA exhibits two strong absorption peaks in the UV region, around 210 nm and 260 nm. The absorption peak at 210 nm is sensitive to solvent polarity and concentration, while the peak at 260 nm remains relatively stable, suggesting it can be used as a characteristic peak for quantitative analysis [].

Q9: What are the potential applications of DPA as a BPA replacement?

A9: DPA shows promise as a building block for various polymers, including epoxy resins [, ], water-soluble resins [], hyperbranched polyesters [], polycarbonates [, , ], phenolic resins [], and polybenzoxazines [, , , , ].

Q10: How does the incorporation of DPA units affect the properties of copolymers?

A10: The presence of DPA units can influence the glass transition temperature (Tg), hydrophilicity, and contact angle of copolymers. Generally, increasing the molar fraction of DPA units leads to a decrease in Tg and contact angle, while hydrophilicity increases [].

Q11: How does DPA perform in flame-retardant applications?

A11: DPA-based polyphosphonates exhibit excellent flame-retardant properties when blended with polylactic acid (PLA) []. Additionally, poly(diphenolic acid-phenyl phosphate) coatings significantly enhance the flame retardancy of ramie fabrics [, ].

Q12: Can DPA be used to synthesize self-healing materials?

A12: Yes, DPA-modified polyamidoamine (PAMAM) dendrimers incorporated into chlorinated butyl rubber (CIIR) matrices can form multiple hydrogen bonds, leading to self-healing properties in the resulting nanocomposites [].

Q13: Is DPA biodegradable?

A13: While DPA itself might not be readily biodegradable, research is exploring its incorporation into biodegradable polymer systems like polybenzoxazines [, ]. This could offer a pathway for developing sustainable and environmentally friendly materials.

Q14: How can we ensure the responsible use and disposal of DPA-based materials?

A15: Developing efficient recycling and waste management strategies will be crucial for the responsible use of DPA-based materials. This includes exploring biodegradation pathways, optimizing recycling processes, and promoting sustainable manufacturing practices [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。